N-[2,2,2-tribromo-1-(4-ethoxyanilino)ethyl]benzamide
Description
N-[2,2,2-Tribromo-1-(4-ethoxyanilino)ethyl]benzamide is a halogenated benzamide derivative featuring a tribromoethyl group and a 4-ethoxyaniline substituent. The tribromoethyl group likely enhances steric bulk and electron-withdrawing effects, while the 4-ethoxyanilino moiety may influence solubility and receptor interactions .
Properties
Molecular Formula |
C17H17Br3N2O2 |
|---|---|
Molecular Weight |
521.0 g/mol |
IUPAC Name |
N-[2,2,2-tribromo-1-(4-ethoxyanilino)ethyl]benzamide |
InChI |
InChI=1S/C17H17Br3N2O2/c1-2-24-14-10-8-13(9-11-14)21-16(17(18,19)20)22-15(23)12-6-4-3-5-7-12/h3-11,16,21H,2H2,1H3,(H,22,23) |
InChI Key |
DSJRIKPDAYCXQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(C(Br)(Br)Br)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2,2,2-tribromo-1-(4-ethoxyanilino)ethyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the tribromoethyl intermediate: This step involves the bromination of an appropriate precursor to introduce the tribromoethyl group.
Coupling with 4-ethoxyaniline: The tribromoethyl intermediate is then reacted with 4-ethoxyaniline under suitable conditions to form the desired product.
Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction.
Chemical Reactions Analysis
N-[2,2,2-tribromo-1-(4-ethoxyanilino)ethyl]benzamide can undergo various chemical reactions, including:
Substitution reactions: The tribromoethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, resulting in the formation of different oxidation states and reduced forms.
Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[2,2,2-tribromo-1-(4-ethoxyanilino)ethyl]benzamide has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: It is used in biological research to investigate its effects on various biological systems and pathways.
Mechanism of Action
The mechanism of action of N-[2,2,2-tribromo-1-(4-ethoxyanilino)ethyl]benzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The tribromoethyl group and the ethoxyaniline moiety may play a role in its biological activity by interacting with enzymes, receptors, or other biomolecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogenated Benzamides
4-Methyl-N-[2,2,2-tribromo-1-(4-chloroanilino)ethyl]benzamide
- Structure : Differs in the aniline substituent (4-chloro vs. 4-ethoxy) and a methyl group on the benzamide.
- Methylation on the benzamide ring may slightly increase metabolic stability .
4-Bromo-N-(2-nitrophenyl)benzamide (I) and 4MNB
- Structure : Nitro and bromo substituents on the benzamide and aniline rings.
- Bromine’s size and polarizability may improve binding to hydrophobic pockets in biological targets .
Radioiodinated Benzamides (e.g., [¹²⁵I]PIMBA)
- Structure : Piperidinyl-ethyl and iodinated benzamide moieties.
- Implications: Iodine’s radiolabeling capability enables diagnostic imaging (e.g., prostate cancer). Tribromo groups in the target compound may offer similar steric bulk but lack radioisotope utility .
Ethoxy-Substituted Analogs
N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)benzamide
- Structure : Ethoxyethoxy side chain and methylphenyl group.
- Implications :
3-(2-(4-Ethoxyphenyl)acetamido)-N,N-diethyl-4-((6-((1,2,3,4-tetrahydroacridin-9-yl)amino)hexyl)amino)benzamide (19e)
- Structure: Ethoxyphenylacetamido and diethylamino groups.
- Implications: The ethoxyphenyl moiety may facilitate π-π stacking with aromatic residues in enzyme active sites. Diethylamino groups could enhance basicity, affecting cellular uptake .
Thioether-Linked Benzamides (Anticancer Agents)
2-[[(2-Methyl-4-thiazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide
- Structure : Thiazolylmethylthio and nitrophenyl groups.
- Implications :
N-[2-[(3-Cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide
- Structure: Thienylmethylthio and cyano-pyridinyl groups.
- Implications: Thienyl groups enhance aromatic interactions, while cyano substituents modulate electronic properties for target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
